molecular formula C12H16N2O3S B12700552 2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol CAS No. 94087-32-8

2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol

Cat. No.: B12700552
CAS No.: 94087-32-8
M. Wt: 268.33 g/mol
InChI Key: XNVDNLONLAEARB-UHFFFAOYSA-N
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Description

2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.332 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol typically involves the reaction of 1,2-benzisothiazol-3-ol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
  • 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
  • 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol

Uniqueness

2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol stands out due to its unique benzisothiazol moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

94087-32-8

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

2-[1,2-benzothiazol-3-yloxymethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C12H16N2O3S/c15-7-5-14(6-8-16)9-17-12-10-3-1-2-4-11(10)18-13-12/h1-4,15-16H,5-9H2

InChI Key

XNVDNLONLAEARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)OCN(CCO)CCO

Origin of Product

United States

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